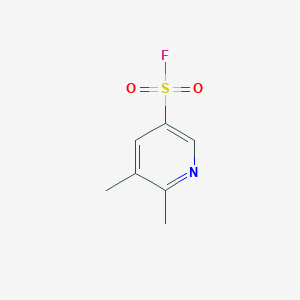

5,6-Dimethylpyridine-3-sulfonyl fluoride

Description

Significance of Sulfonyl Fluoride (B91410) Moieties in Advanced Organic Synthesis and Chemical Biology

The sulfonyl fluoride functional group (-SO₂F) has garnered substantial attention in recent years, transitioning from a relatively niche moiety to a powerful tool in both advanced organic synthesis and chemical biology. ccspublishing.org.cnnih.gov This resurgence is largely attributed to its unique combination of stability and tunable reactivity. Unlike the more traditional sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are resistant to reduction, making them compatible with a wide range of reaction conditions, including aqueous environments. mdpi.com

This stability, however, belies a potent electrophilicity that can be unleashed under specific conditions, allowing for precise reactions with nucleophiles. This characteristic is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has revolutionized the field of click chemistry. SuFEx reactions enable the rapid and efficient formation of robust covalent bonds (e.g., sulfonamides, sulfonates) from sulfonyl fluorides and appropriate nucleophiles, a process that is finding broad applications in materials science, drug discovery, and bioconjugation. researchgate.net

In the realm of chemical biology, the sulfonyl fluoride moiety has been recognized as a "privileged warhead" for the design of covalent inhibitors and chemical probes. rsc.orgsigmaaldrich.com Its reactivity profile allows it to form stable covalent bonds with the side chains of various amino acid residues within proteins, including serine, threonine, tyrosine, lysine (B10760008), and histidine. rsc.org This ability to target a broader range of nucleophilic residues beyond the commonly targeted cysteine distinguishes sulfonyl fluorides from many other covalent modifiers. nih.gov This versatility has opened up new avenues for developing highly specific and potent inhibitors for a variety of enzyme classes, as well as for creating sophisticated probes to study protein function and identify new drug targets. rsc.orgnih.gov

Overview of Pyridine-Based Sulfonyl Fluorides in Academic Research

The incorporation of a sulfonyl fluoride group onto a pyridine (B92270) scaffold gives rise to pyridine-based sulfonyl fluorides, a class of compounds that combines the advantageous properties of the sulfonyl fluoride with the unique electronic and structural features of the pyridine ring. The nitrogen atom in the pyridine ring influences the electron density of the aromatic system, which in turn can modulate the reactivity of the attached sulfonyl fluoride. This allows for the fine-tuning of the electrophilicity of the sulfur center, enabling chemists to design molecules with tailored reactivity profiles for specific applications.

Academic research into pyridine-based sulfonyl fluorides has explored their synthesis and reactivity. Various synthetic methodologies have been developed to introduce the sulfonyl fluoride group onto the pyridine ring, often starting from corresponding pyridinesulfonic acids, pyridinethiols, or halogenated pyridines. ccspublishing.org.cnmdpi.com For instance, the conversion of pyridinesulfonyl chlorides to the corresponding fluorides is a common strategy. mdpi.com The reactivity of these compounds has been investigated in the context of SuFEx chemistry, where they serve as versatile building blocks for the construction of more complex molecules.

Furthermore, the pyridine moiety itself can play a crucial role in molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions, providing additional binding affinity and selectivity when these compounds are used as enzyme inhibitors or probes. nih.gov This dual functionality makes pyridine-based sulfonyl fluorides particularly attractive scaffolds in drug discovery and chemical biology.

Research Trajectory and Importance of 5,6-Dimethylpyridine-3-sulfonyl Fluoride within Academic Disciplines

While extensive research on a wide array of substituted pyridine sulfonyl fluorides has been conducted, the specific compound This compound represents a more specialized area of investigation. Its research trajectory is closely tied to the broader advancements in the field of covalent inhibitors and chemical probes. The presence of the two methyl groups at the 5- and 6-positions of the pyridine ring is expected to influence the molecule's properties in several ways.

From a synthetic standpoint, the preparation of this compound would likely follow established methods for the synthesis of pyridine sulfonyl fluorides, such as the conversion of the corresponding sulfonyl chloride or the direct fluorination of a suitable precursor. ccspublishing.org.cnmdpi.com

The importance of this compound in academic disciplines lies in its potential as a highly specific molecular tool. The dimethyl substitution pattern can offer several advantages:

Steric Influence: The methyl groups can provide steric hindrance, which can influence the selectivity of its interactions with biological macromolecules. This steric bulk can direct the binding of the molecule to specific pockets or clefts on a protein surface, enhancing its target specificity.

Electronic Effects: The electron-donating nature of the methyl groups can modulate the reactivity of the sulfonyl fluoride moiety, potentially making it more or less reactive compared to its unsubstituted counterpart. This allows for the fine-tuning of its covalent modification kinetics.

Physicochemical Properties: The addition of methyl groups increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.

These features make this compound an intriguing candidate for the development of highly selective covalent probes for enzyme profiling or as a scaffold for the design of targeted covalent inhibitors in drug discovery programs. Its research trajectory is anticipated to involve its synthesis and characterization, followed by its application in screening campaigns against various biological targets to uncover its potential therapeutic or research applications.

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO2S |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5,6-dimethylpyridine-3-sulfonyl fluoride |

InChI |

InChI=1S/C7H8FNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 |

InChI Key |

UAQDFLFARANETL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C)S(=O)(=O)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Pyridine Sulfonyl Fluorides

Reaction Pathway Elucidation for Sulfonyl Fluoride (B91410) Formation

The synthesis of pyridine (B92270) sulfonyl fluorides, including 5,6-Dimethylpyridine-3-sulfonyl fluoride, can be achieved through several mechanistic routes, primarily categorized as radical-mediated processes or nucleophilic substitution pathways.

Radical-based methods have emerged as powerful strategies for the formation of aryl and heteroaryl sulfonyl fluorides. These pathways often involve the generation of a pyridyl radical, which then couples with a sulfur dioxide (SO₂) source.

One prominent strategy involves the copper-catalyzed fluorosulfonylation of diazonium salts. In this mechanism, a Cu(I) species reduces the aryl diazonium salt to generate an aryl radical. acs.org This radical subsequently reacts with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an aryl sulfonyl radical. acs.orgmdpi.com The final step involves trapping this radical with a fluorine source to yield the desired sulfonyl fluoride.

Photoredox catalysis offers another avenue for generating pyridyl radicals from stable precursors. nih.gov These photochemically generated radicals can then engage with a suitable SO₂ equivalent and a fluorinating agent. Mechanistic studies suggest that these transformations can be initiated by activating aryl triflates or other precursors to form the key aryl radical intermediate, which then undergoes sulfur dioxide insertion. researchgate.net The functional group tolerance of these radical methods makes them applicable to complex molecules, including bioactive derivatives. nih.govresearchgate.net

Table 1: Comparison of Radical Precursors in Pyridine Functionalization

| Radical Precursor | Method of Generation | Advantages | Reference |

|---|---|---|---|

| Diazonium Salts | Copper Catalysis | Efficient generation of aryl radicals | acs.org |

| Carboxylic Acids | Photoredox Catalysis | Wide availability of starting materials | nih.govresearchgate.net |

| Aryl Halides | Photoredox or Metal Catalysis | Broad scope and functional group tolerance | mdpi.comnih.gov |

This table provides a summary of common precursors used to generate pyridyl and aryl radicals for subsequent reactions, including fluorosulfonylation.

The most traditional route to sulfonyl fluorides involves nucleophilic substitution, typically converting a more reactive sulfonyl halide, like a sulfonyl chloride, into the corresponding fluoride. mdpi.comchem-station.com This transformation is generally achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) ether to enhance the nucleophilicity of the fluoride ion. mdpi.com

The mechanism is a direct nucleophilic substitution at the sulfur center. The fluoride ion attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The high stability of the S-F bond compared to the S-Cl bond provides a thermodynamic driving force for the reaction. chem-station.com The bond energy of S(VI)-F is approximately 80-90 kcal/mol, significantly higher than that of S(VI)-Cl (around 46 kcal/mol), contributing to the favorability of this exchange. chem-station.com

For heteroaromatic systems like pyridines, the reactivity in nucleophilic aromatic substitution (SNAr) can be influenced by the position of the sulfonyl group and other substituents. In the case of halopyridines, the rate of SNAr reactions is often faster for fluoropyridines than for chloropyridines due to the high electronegativity of fluorine, which activates the ring toward nucleophilic attack. acs.orgsci-hub.se However, when the substitution occurs at the sulfur atom of a sulfonyl halide group, the primary factor is the leaving group ability and the strength of the newly formed bond.

Understanding Sulfur(VI)-Fluoride Exchange (SuFEx) Catalysis and Reactivity

Sulfur(VI)-Fluoride Exchange (SuFEx) has been established as a new category of click chemistry, characterized by the selective activation of the highly stable S-F bond for reaction with nucleophiles. nih.govchem-station.com This process allows for the formation of sulfonamides, sulfates, and other sulfur(VI) linkages under specific catalytic conditions. digitellinc.comnih.gov

Bases play a crucial catalytic role in activating the otherwise inert S-F bond. Two primary mechanistic pathways are proposed for base catalysis in SuFEx reactions involving silyl (B83357) ethers as nucleophiles:

Activation of the Sulfonyl Fluoride: A nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can reversibly add to the electrophilic sulfur center of the sulfonyl fluoride. nih.govacs.org This addition forms a more reactive, activated intermediate species. This activated complex has a lower activation energy for reaction with a nucleophile compared to the parent sulfonyl fluoride. nih.govacs.org

Activation of the Nucleophile: Alternatively, the base can activate the nucleophile. For instance, in reactions with silyl ethers, the base can coordinate to the silicon atom, forming a hypervalent silicate (B1173343) intermediate. nih.govacs.org This coordination increases the nucleophilicity of the oxygen atom, which then attacks the sulfonyl fluoride. acs.org

In both scenarios, the reaction is often driven forward by the formation of a highly stable silicon-fluoride (Si-F) bond, which acts as a thermodynamic sink for the fluoride ion. nih.govacs.org The choice of base is critical, with stronger bases like DBU and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) being more effective for less reactive sulfonyl fluorides. nih.gov

Hydrogen bonding presents another subtle yet significant mechanism for activating the S-F bond. In protic systems, fluoride ions generated during the reaction can form hydrogen fluoride (HF). nih.govacs.org This HF can then act as a hydrogen-bond donor, coordinating to the fluorine atom of the sulfonyl fluoride. acs.org This interaction polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. nih.govacs.org

The formation of the highly stable bifluoride anion ([FHF]⁻), with a bond strength of approximately 40 kcal/mol, can also serve as a thermodynamic driving force, effectively trapping the fluoride and promoting the forward reaction. nih.govacs.org This phenomenon can lead to autocatalytic acceleration in certain SuFEx reactions. acs.org Lewis acids, such as Ca(NTf₂)₂, can also activate the sulfonyl fluoride by coordinating to both the sulfonyl oxygens and the fluorine atom, stabilizing the developing negative charge in the transition state. hmc.edu

Table 2: Modes of Catalytic Activation in SuFEx Reactions

| Activation Mode | Catalyst/Activator | Mechanistic Role | Reference |

|---|---|---|---|

| Base Catalysis (S activation) | DBU, DMAP | Nucleophilic attack on sulfur to form a hyper-reactive intermediate | nih.govacs.org |

| Base Catalysis (Nu activation) | DBU, Et₃N | Coordination to silyl ether to form a more nucleophilic silicate | nih.govacs.org |

| Lewis Acid Catalysis | Ca(NTf₂)₂ | Bidentate coordination to SO₂ and F, activating the S(VI) center | hmc.edu |

| Hydrogen Bonding | HF, Alcohols | H-bond donation to F, polarizing the S-F bond and increasing sulfur electrophilicity | nih.govacs.org |

This table summarizes the different catalytic strategies employed to activate the stable sulfur-fluorine bond in SuFEx chemistry.

Influence of Electronic and Steric Factors on Pyridine Sulfonyl Fluoride Reactivity

The reactivity of pyridine sulfonyl fluorides is significantly modulated by the electronic properties and steric environment of the pyridine ring. For this compound, the two methyl groups play a key role.

Electronic Effects: Methyl groups are electron-donating through induction and hyperconjugation. The presence of two such groups on the pyridine ring increases the electron density of the aromatic system. This increased electron density is communicated to the sulfonyl fluoride group, which reduces the electrophilicity of the sulfur(VI) center. rsc.org A less electrophilic sulfur atom will react more slowly with nucleophiles in both substitution and SuFEx reactions. Therefore, this compound is expected to be less reactive than unsubstituted pyridine-3-sulfonyl fluoride or pyridines bearing electron-withdrawing groups. acs.org

Steric Factors: The placement of substituents on the pyridine ring relative to the sulfonyl fluoride group can exert steric hindrance. In this compound, the methyl group at the 5-position is ortho to the sulfonyl fluoride group. This ortho-substituent can sterically hinder the approach of nucleophiles to the sulfur center, further decreasing the reaction rate. nih.govacs.org Studies on sterically hindered sulfonyl fluorides have shown that increased bulk around the S-F bond enhances stability and reduces reactivity, particularly towards hydrolysis. nih.gov This combination of electron-donating electronic effects and steric hindrance makes this compound a relatively stable and moderately reactive member of the sulfonyl fluoride family.

Computational Studies on Reaction Mechanisms and Catalysis

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and the role of catalysts in transformations involving pyridine sulfonyl fluorides. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, a wealth of theoretical investigations on analogous pyridine and aryl sulfonyl fluorides provides significant insights into their reactivity and catalytic cycles. These studies, employing methodologies such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), have been instrumental in predicting reaction pathways, understanding selectivity, and designing more efficient catalytic systems.

A central theme in the computational investigation of sulfonyl fluoride reactivity is the mechanism of nucleophilic substitution at the sulfur atom. Theoretical models have been developed to discriminate between a direct substitution of the fluoride and an elimination-addition pathway. nih.gov For instance, mechanistic modeling of the sulfonylation of lysine (B10760008) residues in proteins by aromatic sulfonyl fluorides has been explored using QM/MM approaches to understand the chemical determinants for inhibitor activity. nih.gov

Computational studies have also been pivotal in understanding the role of catalysts in reactions involving sulfonyl fluorides. For example, DFT calculations have been used to investigate the selectivity in rhodium-catalyzed 1,4-additions of aryl boronic acids to α,β-unsaturated sulfonyl fluorides, indicating that 1,4-selectivity is favored over 1,6-selectivity. nih.govacs.org Similarly, in palladium-catalyzed asymmetric hydrophosphinations, mechanistic investigations supported by computational analysis suggest that the sulfonyl group chelates to the palladium catalyst, facilitating the subsequent nucleophilic addition. nih.govacs.org

The influence of bases in activating sulfonyl fluorides has also been a subject of computational inquiry. A 2020 computational study on the synthesis of sulfonamides from amines and methyl sulfonyl fluoride demonstrated that the formation of the N–S bond in the transition state is significantly influenced by the concerted deprotonation of the amine nucleophile by a base. acs.org This hydrogen bonding-like interaction was found to substantially increase the nucleophilicity of the amine and lower the activation barrier for the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. acs.org

Furthermore, DFT calculations have been employed to elucidate the mechanism of visible-light-induced synthesis of arylsulfonyl fluorides, confirming the presence of a sulfonium (B1226848) intermediate formed through radical-radical coupling. mdpi.com These computational insights are crucial for optimizing reaction conditions and expanding the synthetic utility of sulfonyl fluorides.

The following table summarizes key computational findings from studies on reactions involving pyridine and aryl sulfonyl fluorides, which can be extrapolated to understand the potential reactivity of this compound.

| Reaction Type | Catalyst/Reagent | Computational Method | Key Findings |

| Asymmetric Hydrophosphination | Palladium | Mechanistic Investigation | The sulfonyl group chelates to the palladium catalyst, facilitating intramolecular nucleophilic addition. nih.govacs.org |

| 1,4-Addition of Aryl Boronic Acids | Rhodium | DFT | 1,4-selectivity is computationally shown to predominate over 1,6-selectivity. nih.govacs.org |

| Sulfonamide Synthesis | Base (generic) | DFT | Concerted deprotonation of the amine nucleophile by a base lowers the reaction barrier. acs.org |

| Visible-Light Synthesis of Arylsulfonyl Fluorides | Photocatalyst | DFT | Confirmed the presence of a sulfonium intermediate formed via radical-radical coupling. mdpi.com |

| Lysine Sulfonylation in EGFR C797S | XO44 | QM/MM | Elucidated the mechanism of inhibition and identified determinants for irreversible activity. nih.gov |

These computational studies collectively underscore the importance of theoretical chemistry in advancing our understanding of the fundamental reactivity and catalytic behavior of pyridine sulfonyl fluorides. The principles derived from these investigations provide a solid foundation for predicting and controlling the chemical transformations of this compound in various synthetic contexts.

Applications of 5,6 Dimethylpyridine 3 Sulfonyl Fluoride in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

5,6-Dimethylpyridine-3-sulfonyl fluoride (B91410) serves as a valuable building block in the synthesis of complex molecular architectures, primarily due to the unique properties conferred by the sulfonyl fluoride moiety. researchgate.netmdpi.com The strong sulfur-fluorine bond renders the compound considerably stable compared to other sulfonyl halides, allowing it to be carried through various synthetic steps without decomposition. mdpi.com This stability, coupled with its tunable reactivity, makes it an attractive component for introducing the sulfonyl group into diverse molecular scaffolds. enamine.net

Engagement in Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

The concept of "click chemistry," introduced by K. Barry Sharpless, emphasizes the use of highly reliable and specific reactions for the rapid synthesis of new chemical entities. nih.gov Sulfur(VI)-Fluoride Exchange (SuFEx) has been identified as a next-generation click reaction, and sulfonyl fluorides are central to this chemistry. SuFEx reactions are characterized by the exchange of the fluoride on a sulfur(VI) center with a nucleophile, forming a stable covalent bond. nih.govresearchgate.net These reactions are typically metal-free, highly efficient, and can be performed under mild conditions, making them ideal for a wide range of applications. ccspublishing.org.cn

Modular Intermolecular Connections in Chemical Synthesis

5,6-Dimethylpyridine-3-sulfonyl fluoride is an excellent electrophilic partner in SuFEx reactions for creating modular intermolecular connections. It can react with a variety of nucleophiles, including silyl (B83357) ethers, alcohols, and amines, to form sulfonate esters and sulfonamides, respectively. ccspublishing.org.cn This "connective" chemistry allows for the straightforward linking of different molecular fragments, facilitating the assembly of complex molecules from simpler, pre-functionalized building blocks. enamine.net The reliability and high yield of SuFEx reactions streamline the synthetic workflow and simplify purification processes. rsc.org The reaction's orthogonality to many other functional groups allows for its use in the late-stage functionalization of complex molecules. nih.gov

Synthesis of Polymers with Unique Sulfonyl Linkages

The application of SuFEx chemistry extends to polymer science, where sulfonyl fluorides are used to create polymers with unique sulfonyl-containing backbones. ccspublishing.org.cn By employing bifunctional monomers containing sulfonyl fluoride groups or by reacting monomers with SuFExable linkers, novel polymers with distinct properties can be synthesized. osti.gov The stability of the resulting sulfonyl linkages imparts desirable characteristics to the polymers, such as thermal and chemical resistance. The versatility of SuFEx allows for the synthesis of a wide range of polymer architectures, including linear, branched, and cross-linked materials. osti.gov

Post-Polymerization Modifications and Functionalization

One of the most powerful applications of SuFEx chemistry in polymer science is in post-polymerization modification. digitellinc.com Polymers containing pendant sulfonyl fluoride groups, such as those that could be derived from a monomeric version of this compound, can be readily functionalized by reacting them with various nucleophiles. ucla.edu This approach allows for the introduction of a wide array of functional groups onto a pre-formed polymer backbone, enabling the tuning of the polymer's properties for specific applications. osti.gov The high efficiency and selectivity of the SuFEx reaction ensure that the modification proceeds cleanly and without altering the polymer's main chain. researchgate.net This strategy has been successfully used to attach fluorescent dyes and other functional molecules to polymer scaffolds. osti.gov

Utilization in Deoxyfluorination Reactions

Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a crucial transformation in the synthesis of organofluorine compounds, which are prevalent in pharmaceuticals and agrochemicals. ucla.eduacs.org While reagents like diethylaminosulfur trifluoride (DAST) have been widely used, they suffer from drawbacks such as thermal instability and the formation of elimination byproducts. acs.org

Recent research has highlighted the use of (hetero)aryl sulfonyl fluorides as a new class of deoxyfluorination reagents. chemrxiv.orgchemrxiv.org The reaction typically proceeds via the in-situ formation of a sulfonate ester intermediate, which is then displaced by a fluoride ion. acs.orgresearchgate.net Reagents like PyFluor (2-pyridinesulfonyl fluoride) have been shown to be effective, low-cost, and stable alternatives to traditional deoxyfluorinating agents, offering high selectivity for substitution over elimination. ucla.eduacs.org While specific data on this compound is part of a broader class of reagents being explored, the general mechanism suggests its potential utility in this area. The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the pyridine (B92270) ring. ucla.edu

| Reagent | Key Advantages | Common Limitations |

|---|---|---|

| DAST | Broad substrate scope | Thermal instability, elimination byproducts acs.org |

| PyFluor (a pyridinesulfonyl fluoride) | Stable, low-cost, high selectivity ucla.eduacs.org | Requires strong base, longer reaction times acs.orgresearchgate.net |

| Perfluorobutanesulfonyl fluoride (PBSF) | Highly reactive ucla.edu | Poor selectivity, byproduct formation ucla.eduacs.org |

Applications of 5,6 Dimethylpyridine 3 Sulfonyl Fluoride in Chemical Biology and Advanced Probes

Design and Application as Covalent Chemical Probes

Covalent chemical probes are indispensable tools for identifying and validating protein targets, as well as for elucidating their biological functions. The sulfonyl fluoride (B91410) group of 5,6-Dimethylpyridine-3-sulfonyl fluoride is an electrophilic "warhead" that can form stable covalent bonds with nucleophilic amino acid residues within proteins. rsc.orgnih.gov This reactivity, combined with a notable stability in aqueous environments, makes it an ideal component for the design of potent and specific chemical probes. researchgate.net

The design of such probes often involves incorporating the this compound scaffold into a larger molecule that also contains a recognition element for a specific protein target and a reporter tag, such as a fluorophore or a biotin (B1667282) handle, for detection and isolation. The pyridine (B92270) ring in this compound can be readily functionalized, allowing for the modular synthesis of a diverse range of chemical probes tailored to different biological targets.

Table 1: Examples of Sulfonyl Fluoride-Based Covalent Probes and Their Applications

| Probe Name | Target Protein(s) | Application |

| Phenylmethylsulfonyl fluoride (PMSF) | Serine proteases | General protease inhibitor |

| Dansyl fluoride | Various enzymes | Fluorescent labeling of active sites |

| Biotin-tagged sulfonyl fluoride probes | Kinases, other enzymes | Target identification and pull-down assays |

Selective Covalent Modification of Biomolecules

A key advantage of the sulfonyl fluoride moiety is its ability to react with a broader range of nucleophilic amino acid residues compared to other electrophiles, such as acrylamides, which predominantly target cysteine. rsc.org This expanded reactivity profile allows for the targeting of a wider array of proteins.

The sulfonyl fluoride group of this compound can react with several nucleophilic amino acid side chains, including the hydroxyl groups of serine, threonine, and tyrosine, the amine group of lysine (B10760008), the thiol group of cysteine, and the imidazole (B134444) ring of histidine. rsc.orgresearchgate.net The specificity of this reaction is often dictated by the local protein environment, which can enhance the nucleophilicity of a particular residue. nih.gov

Table 2: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acids

| Amino Acid | Nucleophilic Group | General Reactivity with Sulfonyl Fluorides |

| Serine | Hydroxyl (-OH) | High (especially in catalytic triads) |

| Threonine | Hydroxyl (-OH) | Moderate |

| Lysine | Amine (-NH2) | Moderate to High |

| Tyrosine | Phenolic hydroxyl (-OH) | Moderate to High |

| Cysteine | Thiol (-SH) | Moderate |

| Histidine | Imidazole ring | Moderate |

The reactivity of the sulfonyl fluoride warhead is highly dependent on the context of the protein binding site. The precise positioning of the electrophile and the nucleophilic amino acid, as well as the presence of nearby residues that can activate the nucleophile, are critical for a covalent reaction to occur. rsc.org This "context-specific" reactivity allows for the design of highly selective probes and inhibitors that target a single protein, even within a complex biological mixture. For instance, the binding of the pyridine scaffold of this compound to a specific pocket on a target protein can orient the sulfonyl fluoride group in close proximity to a nucleophilic residue, thereby promoting a covalent modification event.

Development of Covalent Enzyme Inhibitors

The ability of this compound to form stable covalent bonds with key amino acid residues in an enzyme's active site makes it a valuable scaffold for the development of covalent enzyme inhibitors. nih.gov Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.

The development of such inhibitors often begins with a non-covalent ligand that binds to the target enzyme with high affinity. A sulfonyl fluoride moiety is then incorporated into this ligand at a position that allows it to react with a nearby nucleophilic residue in the active site. This strategy has been successfully employed to develop potent and selective inhibitors for a variety of enzymes, including proteases and kinases.

Application in Target Identification and Validation Strategies

Identifying the molecular targets of bioactive small molecules is a crucial step in drug discovery and chemical biology research. Covalent probes based on the this compound scaffold can be powerful tools for target identification. A common strategy involves synthesizing a probe that contains a biotin tag in addition to the sulfonyl fluoride warhead. This probe can be incubated with a cell lysate or live cells, where it will covalently label its protein targets. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This approach, known as activity-based protein profiling (ABPP), has been widely used to identify novel drug targets and to study the selectivity of covalent inhibitors. nih.gov

Bioconjugation Methodologies

Bioconjugation, the process of linking two biomolecules, is a fundamental technique in biotechnology and medicine. The sulfonyl fluoride group of this compound can be utilized in bioconjugation reactions to create stable linkages between proteins, peptides, or other biomolecules. chemrxiv.org For example, a protein can be functionalized with a sulfonyl fluoride group and then reacted with another protein containing an accessible nucleophilic residue to form a stable conjugate. This approach can be used to create antibody-drug conjugates, protein-protein fusions, and other complex biomolecular assemblies. The stability of the resulting sulfonamide or sulfonate ester bond is a key advantage of this methodology.

Exploration in Labeling of RNA and Carbohydrates

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the application of this compound for the labeling of RNA and carbohydrates. While the broader class of sulfonyl fluorides has been recognized for its utility in bioconjugation and as covalent probes for various biomolecules, including proteins, the specific use of this compound in the context of RNA and carbohydrate labeling is not documented in available research. nih.gov

Sulfonyl fluoride chemistry has recently been shown to be useful in the labeling of RNA and carbohydrates, expanding the range of biomolecules that can be targeted. nih.gov In general, the reactivity of sulfonyl fluorides allows them to form stable covalent bonds with nucleophilic residues on biomolecules. For instance, sulfonyl fluorides have been used to target the 2'-hydroxyl groups of RNA. This approach offers a potential alternative for the covalent labeling of RNA.

Similarly, the hydroxyl groups present in carbohydrates are potential targets for sulfonyl fluoride-based probes. The development of methods for the covalent targeting of carbohydrates under physiological conditions is an area of active research. Proximity-enabled reactivity using sulfonyl fluorides has been explored to cross-link proteins with their bound glycans.

However, it is crucial to reiterate that these examples pertain to the general class of sulfonyl fluorides. The specific reactivity, efficiency, and substrate scope for this compound in RNA and carbohydrate labeling have not been investigated or reported. Consequently, there are no detailed research findings, mechanistic studies, or data tables available to present on this particular compound's role in these applications. Further research would be required to explore and establish the potential of this compound as a probe for RNA and carbohydrate labeling.

Advanced Characterization and Computational Studies of Pyridine Sulfonyl Fluorides

Spectroscopic Techniques for Structural and Electronic Elucidation

To understand the molecular structure and electronic environment of 5,6-Dimethylpyridine-3-sulfonyl fluoride (B91410), various spectroscopic techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide crucial information about the connectivity and chemical environment of the atoms within the molecule. A complete analysis would involve ¹H NMR to identify the chemical shifts and coupling constants of the aromatic and methyl protons, ¹³C NMR to characterize the carbon skeleton, and ¹⁹F NMR to analyze the sulfonyl fluoride group. This data would allow for the precise assignment of each atom in the molecular structure. However, specific NMR data for 5,6-Dimethylpyridine-3-sulfonyl fluoride is not available in the public domain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes would include the stretching frequencies of the S=O bonds in the sulfonyl fluoride group, typically found in the range of 1400-1300 cm⁻¹ (asymmetric) and 1200-1100 cm⁻¹ (symmetric). The S-F stretching vibration would also be a characteristic peak. Additionally, C-H and C=C stretching and bending vibrations associated with the dimethylpyridine ring would be observed. Without experimental data, a detailed table of vibrational frequencies cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would yield precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the sulfonyl fluoride group relative to the pyridine (B92270) ring and provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. A search of crystallographic databases did not yield a crystal structure for this specific compound.

Computational Chemistry Approaches

Computational methods are powerful tools for predicting and understanding the properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT calculations could be employed to model the electronic structure, geometry, and reactivity of this compound. These calculations can predict optimized molecular geometries, vibrational frequencies (to compare with experimental IR and Raman spectra), and NMR chemical shifts. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential surface would provide insights into the compound's reactivity and potential sites for electrophilic or nucleophilic attack. No specific DFT studies on this compound have been found in the searched literature.

Molecular Dynamics Simulations

Molecular dynamics simulations could be used to study the dynamic behavior of this compound over time, particularly its interactions with solvent molecules or biological macromolecules. These simulations can provide information on conformational changes and the stability of different molecular arrangements in various environments. Such studies have not been published for this compound.

In Silico Covalent Docking and Ligand Design

Computational methods, particularly in silico covalent docking, have become instrumental in the rational design of targeted covalent inhibitors. These techniques allow for the prediction and analysis of the binding modes of electrophilic ligands, such as sulfonyl fluorides, to their target proteins at an atomic level. This section explores the application of these computational approaches to pyridine sulfonyl fluorides, with a focus on understanding the principles that guide their covalent interactions and inform future ligand design.

While specific in silico covalent docking studies and ligand design efforts for the compound This compound are not extensively documented in publicly available literature, the broader class of aryl and heteroaryl sulfonyl fluorides has been the subject of significant computational investigation. These studies provide a foundational understanding that can be extrapolated to predict the behavior of specific derivatives.

General Principles of Covalent Docking with Sulfonyl Fluorides:

Covalent docking simulations for sulfonyl fluorides typically involve a two-step process. The initial step consists of a non-covalent docking of the ligand into the binding site of the target protein to identify favorable binding poses. This is followed by the modeling of the covalent bond formation between the electrophilic sulfur atom of the sulfonyl fluoride and a nucleophilic amino acid residue on the protein, such as lysine (B10760008), tyrosine, or histidine. nih.govacs.org

The success of these simulations relies on accurate force field parameters for the ligand and the protein, as well as sophisticated algorithms that can sample a wide range of conformations to predict the most stable binding orientation. Various software suites have developed specific modules to handle the complexities of covalent docking, allowing researchers to model the reaction mechanism and score the resulting covalent complexes. nih.gov

Application in Ligand Design:

The insights gained from covalent docking are pivotal for ligand design. By visualizing the predicted binding mode, medicinal chemists can make informed decisions about structural modifications to the ligand to enhance its potency and selectivity. For instance, the substitution pattern on the pyridine ring can be altered to optimize interactions with specific residues in the binding pocket, thereby improving the non-covalent binding affinity that precedes the covalent reaction.

Furthermore, computational studies can help in the design of novel covalent inhibitors by identifying potential protein targets and predicting their reactivity with a library of virtual compounds. This in silico screening approach can significantly accelerate the discovery of new covalent modulators for various therapeutic targets. researchgate.net

Research Findings from Related Pyridine Sulfonyl Fluorides:

Studies on various substituted aryl-sulfonyl fluorides have demonstrated their utility as versatile electrophiles for targeting specific amino acid residues. nih.gov For example, research on XIAP (X-linked inhibitor of apoptosis protein) targeting agents has utilized different aryl-sulfonyl fluorides to achieve covalent modification of a lysine residue. nih.gov These studies often employ a combination of biochemical assays and computational modeling to rationalize the observed reactivity and guide the design of next-generation inhibitors.

The table below summarizes key parameters often evaluated in the in silico analysis of covalent inhibitors, drawing from general knowledge of studies on related compounds.

| Computational Parameter | Description | Relevance to Ligand Design |

| Docking Score | A measure of the predicted binding affinity of the ligand to the protein in a non-covalent complex. | A lower (more negative) score generally indicates a more favorable initial binding event, which is a prerequisite for an efficient covalent reaction. |

| Covalent Geometry | The predicted bond lengths, angles, and dihedrals of the newly formed covalent bond between the ligand and the protein. | Analysis of the covalent geometry helps to assess the feasibility and stability of the covalent adduct. |

| Interaction Fingerprints | A representation of the key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. | Understanding these interactions is crucial for optimizing the ligand's structure to maximize binding affinity and selectivity. |

| Binding Free Energy | A calculation that estimates the overall stability of the ligand-protein complex, taking into account both covalent and non-covalent contributions. | This parameter can be used to rank and prioritize candidate compounds for synthesis and experimental testing. |

While detailed research findings and specific data tables for the in silico covalent docking and ligand design of This compound are not available, the established computational methodologies and the knowledge gained from studies on analogous pyridine sulfonyl fluorides provide a robust framework for its future investigation and development as a targeted covalent inhibitor.

Future Perspectives and Research Challenges for 5,6 Dimethylpyridine 3 Sulfonyl Fluoride

Development of Highly Selective and Efficient Synthetic Pathways

A significant hurdle in unlocking the full potential of 5,6-Dimethylpyridine-3-sulfonyl fluoride (B91410) lies in the development of highly selective and efficient synthetic routes. While general methods for the synthesis of sulfonyl fluorides are well-established, optimizing these for the specific 5,6-dimethylpyridine core is crucial. ccspublishing.org.cnmdpi.com

Future research will likely focus on several key areas:

Late-Stage Functionalization: Developing methods for the direct introduction of the sulfonyl fluoride moiety onto a pre-existing 5,6-dimethylpyridine ring is a primary objective. This approach would allow for the rapid generation of analogs and derivatives. ccspublishing.org.cn

Novel Catalytic Systems: Exploration of new catalysts, including transition metals and organocatalysts, could lead to milder and more efficient reaction conditions for the synthesis of 5,6-Dimethylpyridine-3-sulfonyl fluoride and its precursors. researchgate.net

Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and other sulfonyl fluorides.

| Synthetic Approach | Starting Material | Key Reagents | Potential Advantages |

| Nucleophilic Fluorination | 5,6-Dimethylpyridine-3-sulfonyl chloride | Potassium fluoride (KF) | Traditional and well-understood method. ccspublishing.org.cn |

| Oxidative Chlorination/Fluorination | 5,6-Dimethylpyridine-3-thiol | Sodium hypochlorite (B82951), KHF2 | Avoids the use of chlorine gas. mdpi.com |

| From Sulfonic Acids | 5,6-Dimethylpyridine-3-sulfonic acid | Cyanuric chloride, KHF2 | One-pot, two-step procedure. mdpi.com |

| From Grignard Reagents | 3-Bromo-5,6-dimethylpyridine | Mg, Sulfuryl fluoride (SO2F2) | Direct introduction of the SO2F group. rhhz.net |

Expanding the Scope of SuFEx Applications

The true value of this compound will be realized through its application in SuFEx click chemistry. ccspublishing.org.cn The dimethylpyridine core offers unique electronic and steric properties that could be exploited in the design of novel polymers, materials, and biologically active molecules.

Future research directions include:

Polymer Synthesis: Utilizing this compound as a monomer or cross-linker in the synthesis of novel polymers with tailored properties. The pyridine (B92270) nitrogen offers a site for further functionalization or can influence the polymer's solubility and coordination properties.

Materials Science: The incorporation of this compound into materials could lead to the development of new functional surfaces, sensors, or catalysts.

Fragment-Based Drug Discovery: Employing this compound as a key fragment in fragment-based lead discovery (FBLD) to generate libraries of potential drug candidates. nih.gov

Advancing Rational Design of Chemical Biology Probes

Sulfonyl fluorides have emerged as privileged warheads for the development of chemical biology probes due to their unique balance of stability and reactivity. rsc.orgresearchgate.net this compound is a promising candidate for the design of probes to study a variety of biological targets.

Key research challenges and opportunities in this area include:

Target Identification and Validation: Designing probes based on the 5,6-dimethylpyridine scaffold to covalently modify and identify novel protein targets. The pyridine moiety can engage in specific hydrogen bonding interactions within a protein's binding site.

Mapping Protein-Protein Interactions: Developing probes that can be used to map and understand complex protein-protein interaction networks within the cell.

Selective Covalent Inhibition: The sulfonyl fluoride can act as a warhead to target specific amino acid residues like serine, threonine, lysine (B10760008), tyrosine, and histidine, leading to the development of highly selective covalent inhibitors. rsc.orgacs.org

| Target Amino Acid | Reactivity with Sulfonyl Fluoride | Potential Application |

| Serine | High | Protease inhibitors. rsc.org |

| Threonine | Moderate | Kinase probes. rsc.org |

| Lysine | Moderate | Epigenetic target probes. acs.org |

| Tyrosine | Moderate | Phosphatase inhibitors. acs.org |

| Histidine | Context-dependent | Probes for enzyme active sites. acs.org |

Integration with High-Throughput Screening and Automated Synthesis

To accelerate the discovery of new applications for this compound, its synthesis and screening must be integrated with modern high-throughput technologies. nih.gov

Future efforts should be directed towards:

Automated Synthesis Platforms: Developing automated synthesis platforms for the rapid and efficient production of libraries of derivatives based on the this compound scaffold. nih.gov

High-Throughput Screening (HTS): Utilizing HTS to screen these libraries against a wide range of biological targets or for desired material properties. nih.govrsc.org

In-situ Click Chemistry Screening: Combining the synthesis and screening steps by performing SuFEx reactions directly in the screening plates to identify promising lead compounds more efficiently. nih.gov

Unexplored Reactivity Patterns and Transformational Opportunities

Beyond its role in SuFEx chemistry, the unique combination of a sulfonyl fluoride and a dimethylpyridine ring in this compound may lead to unexplored reactivity patterns and transformational opportunities.

Areas for future investigation include:

Novel Rearrangements and Cyclizations: Investigating the potential for novel intramolecular reactions involving the sulfonyl fluoride and the pyridine ring or its methyl substituents.

Catalyst Development: Exploring the use of the pyridine nitrogen as a directing group or ligand in transition metal-catalyzed reactions, allowing for further functionalization of the aromatic ring.

Photoredox Catalysis: Utilizing photoredox catalysis to engage the sulfonyl fluoride in novel radical-based transformations. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.